{2-allyl-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
Description
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
Synthesis Analysis
Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity . A general mechanism for DROC-mediated synthesis explained that initially N -arylsulfonylaziridine, activated by the Lewis acid (BF 3 ·OEt 2) with TBAHS, gave an intermediate which was highly reactive and showed S N 2-type ring-opening reaction with isothiocyanates to furnish a new intermediate with an inverted configuration .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C 3 H 7 NS containing one nitrogen and one sulfur atom, and which exhibits notable medicinal and pharmaceutical properties . In the thiazolidine nucleus, a large number of substitutions are possible on 2, 4 and 5 positions responsible for enhancing the compound’s pharmaceutical importance .Chemical Reactions Analysis
The reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature gave 2-methylidene-1,3-thiazolidin-4-one derivatives, which reacted with oxalyl chloride in dry MeCN at 70 °C to produce 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .Future Directions
Developing multifunctional drugs and improving their activity should be a focus of research . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates .
properties
IUPAC Name |
2-[2-ethoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-6-prop-2-enylphenoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S2/c1-3-5-11-6-10(8-13-16(21)18-17(24)25-13)7-12(22-4-2)15(11)23-9-14(19)20/h3,6-8H,1,4-5,9H2,2H3,(H,19,20)(H,18,21,24)/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNPJONSXHBYAU-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC(=O)O)CC=C)C=C2C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC(=O)O)CC=C)/C=C/2\C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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